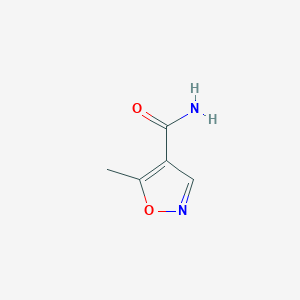

5-Methylisoxazole-4-carboxamide

Description

Properties

IUPAC Name |

5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-4(5(6)8)2-7-9-3/h2H,1H3,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGRQQFUASVDPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular weight of 5-methylisoxazole-4-carboxamide

The following technical guide provides an in-depth analysis of 5-methylisoxazole-4-carboxamide , a critical heterocyclic scaffold in medicinal chemistry. This document is structured to serve researchers and drug development professionals, moving from fundamental chemical identity to synthesis, structural dynamics, and pharmaceutical applications.[1]

Executive Summary

5-Methylisoxazole-4-carboxamide (CAS: 1097817-28-1) is a heteroaromatic primary amide serving as a foundational pharmacophore in the synthesis of disease-modifying antirheumatic drugs (DMARDs).[1] It represents the unsubstituted core scaffold of Leflunomide and its active metabolite, Teriflunomide .

While often overshadowed by its substituted derivatives, the primary amide is a distinct chemical entity. Its stability and reactivity are governed by the isoxazole ring's unique electronic properties—specifically the lability of the N-O bond under basic conditions, a feature exploited in the bioactivation of isoxazole-based prodrugs.[1]

Chemical Identity & Physicochemical Properties

The following table consolidates the core identifiers and physical constants for the molecule. Note the distinction between the primary amide and its carboxylic acid precursor (MIA).

Table 1: Chemical Specifications

| Property | Data | Notes |

| IUPAC Name | 5-Methylisoxazole-4-carboxamide | Also known as 5-methyl-1,2-oxazole-4-carboxamide |

| CAS Registry Number | 1097817-28-1 | Distinct from the acid (42831-50-5) and Leflunomide (75706-12-6) |

| Molecular Formula | C₅H₆N₂O₂ | |

| Molecular Weight | 126.11 g/mol | Exact Mass: 126.0429 |

| SMILES | Cc1onc(c1)C(=O)N | |

| InChIKey | VQBXUKGMJCPBMF-UHFFFAOYSA-N | (Note: Key for the core scaffold) |

| Physical State | Solid (Crystalline) | Typically white to off-white powder |

| Solubility | DMSO, Methanol, Ethanol | Limited solubility in non-polar solvents due to polarity |

Structural Analysis & Molecular Geometry

The Isoxazole Core

The 5-methylisoxazole ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms (1,2-azole).[1]

-

Aromaticity: The ring possesses 6

-electrons (4 from the carbons/nitrogen double bonds + 2 from the oxygen lone pair), satisfying Hückel’s rule.[1] -

Electronic Distribution: The oxygen atom is electronegative, pulling density from the ring, while the nitrogen lone pair contributes to basicity. However, the 4-carboxamide group is electron-withdrawing, reducing the electron density of the ring and increasing the acidity of the C-3 proton (if unsubstituted) or the methyl protons at C-5.[1]

The Labile N-O Bond (The "Switch")

A defining feature of this scaffold is the chemical instability of the N-O bond under basic conditions.

-

Mechanism: Strong bases can deprotonate the methyl group (or C-3), leading to a rearrangement that cleaves the N-O bond.[1]

-

Pharmacological Relevance: In Leflunomide , this ring opening is the in vivo activation step that converts the prodrug into the active metabolite (Teriflunomide), which forms a planar enolic nitrile structure capable of inhibiting Dihydroorotate Dehydrogenase (DHODH).

Synthesis & Manufacturing Protocols

The synthesis of 5-methylisoxazole-4-carboxamide typically proceeds via the 5-Methylisoxazole-4-carboxylic acid (MIA) intermediate.[1] The following protocol outlines the industrial standard route, optimized for yield and purity.

Synthetic Pathway Diagram

Figure 1: Step-wise synthesis from ethyl acetoacetate to the primary amide.

Detailed Experimental Protocol

Step 1: Synthesis of the Acid Precursor (MIA)

-

Condensation: React ethyl acetoacetate with triethyl orthoformate and acetic anhydride at 100–110°C to form ethyl ethoxymethyleneacetoacetate.

-

Cyclization: Treat the intermediate with hydroxylamine hydrochloride (

) in ethanol. This closes the ring to form ethyl 5-methylisoxazole-4-carboxylate.[1] -

Hydrolysis: Reflux the ester in acidic media (e.g., HCl/Acetic Acid) to yield 5-methylisoxazole-4-carboxylic acid (MIA) .[1][2]

-

Quality Check: MIA Melting Point: 145–148°C.[3]

-

Step 2: Activation to Acid Chloride (MIA-Cl)

-

Suspend MIA (1.0 eq) in toluene.

-

Add Thionyl Chloride (

, 1.1 eq) dropwise at 25–30°C. -

Heat to 70–80°C for 3–4 hours until gas evolution ceases.

-

Remove excess

via vacuum distillation. The residue is the reactive acid chloride.

Step 3: Amidation (Formation of Target)

-

Dissolve/suspend the crude MIA-Cl in dry Dichloromethane (DCM) or Toluene.

-

Cool to 0–5°C.

-

Ammonolysis: Bubble anhydrous Ammonia gas (

) through the solution OR add aqueous Ammonium Hydroxide ( -

Workup: Filter the precipitated solid. Wash with cold water to remove ammonium salts. Recrystallize from Ethanol/Water.

Analytical Characterization

To validate the structure of 5-methylisoxazole-4-carboxamide, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

-

H NMR (DMSO-

Mass Spectrometry (MS)

-

ESI-MS (+):

-

[M+H]⁺: Calculated

; Observed -

Fragmentation: Loss of

(

-

Infrared Spectroscopy (IR)

-

Amide I Band: ~1660–1690 cm⁻¹ (C=O stretch).

-

Amide II Band: ~1600–1620 cm⁻¹ (N-H bend).

-

N-H Stretch: 3150–3400 cm⁻¹ (Doublet for primary amide).

Applications in Drug Discovery

The Leflunomide Connection

While 5-methylisoxazole-4-carboxamide is a stable intermediate, its N-substituted derivatives are the primary pharmaceutical agents.[1]

-

Leflunomide: N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide.[1][5]

-

Mechanism: The isoxazole ring serves as a "masked" form of the active inhibitor. In vivo, the ring opens to form the malononitrilamide active metabolite (A77 1726), which inhibits the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH) , halting pyrimidine synthesis in rapidly dividing T-cells.[1]

Research Applications

-

Fragment-Based Drug Design (FBDD): The molecule is used as a low-molecular-weight fragment to screen for binding pockets in enzymes requiring amide recognition motifs.[1]

-

Agrochemicals: Isoxazole-4-carboxamides are also explored as herbicides, specifically targeting plant D1 proteases.[1]

References

-

PubChem. (2025).[6] 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide (Leflunomide Impurity).[1][7] National Library of Medicine. Available at: [Link][1]

-

Laha, T. K., & Sen, S. (2017).[3] A Validated Stability Indicating Reversed Phase High Performance Liquid Chromatographic Method of Leflunomide and Characterization of its Degradation Products. Journal of Applied Pharmaceutical Science, 7(05), 103-110.[1] Available at: [Link][1]

-

V & V Pharma Industries. (2025). 5-Methylisoxazole-4-carboxylic Acid Manufacturer Specifications. Available at: [Link][1]

-

Qandil, M., et al. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI, Pharmaceuticals. Available at: [Link][1]

-

American Elements. (2025). 5-Methylisoxazole-4-carboxamide Product Data. Available at: [Link][1]

Sources

- 1. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study [mdpi.com]

- 2. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 3. japsonline.com [japsonline.com]

- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. buyersguidechem.com [buyersguidechem.com]

- 6. Ethyl acetoacetate sodium salt Ethyl sodioacetoacetate 20412-62-8 [sigmaaldrich.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Isoxazole Core in Drug Discovery: A Technical Guide to 5-Methylisoxazole-4-carboxylic Acid and Its Carboxamide Derivatives

The isoxazole heterocycle represents a privileged scaffold in medicinal chemistry, offering unique electronic properties and metabolic profiles that are highly sought after in drug design. Among its derivatives, 5-methylisoxazole-4-carboxylic acid and its downstream product, 5-methylisoxazole-4-carboxamide , form the foundational axis for several critical immunomodulatory and anti-inflammatory therapies.

This technical whitepaper provides an in-depth analysis of these two molecules, detailing their chemical causality, self-validating synthetic workflows, and the mechanistic biology that governs their utility in modern drug development.

Chemical Profiling & Structural Causality

While structurally similar, the carboxylic acid and the carboxamide serve entirely different purposes in the pharmaceutical lifecycle. 5-Methylisoxazole-4-carboxylic acid is a highly stable, versatile building block used primarily as a synthetic precursor[1]. Its robust nature allows it to withstand harsh activation conditions during chemical synthesis.

Conversely, 5-methylisoxazole-4-carboxamide is the active pharmacophore (or prodrug core) found in approved disease-modifying antirheumatic drugs (DMARDs) such as Leflunomide[2]. The causality behind its biological efficacy lies in its engineered instability: the N-O bond of the isoxazole ring within the carboxamide structure is deliberately designed to undergo in vivo cleavage, releasing the active therapeutic moiety[3].

Quantitative Physicochemical Comparison

To facilitate easy comparison for formulation and synthetic planning, the quantitative data and structural metrics of both compounds are summarized below:

| Property / Metric | 5-Methylisoxazole-4-carboxylic acid | 5-Methylisoxazole-4-carboxamide (Core) |

| CAS Number | 42831-50-5 | 1097817-28-1 |

| Molecular Formula | C | C |

| Molecular Weight | 127.10 g/mol | 126.11 g/mol |

| Melting Point | 142–149 °C | Varies by N-substitution (e.g., Leflunomide: ~166 °C) |

| Purity Standard (Assay) | ≥ 98.5% (Pharmaceutical Grade) | N/A (Dependent on specific analog) |

| Primary Function | Synthetic Building Block / Precursor | Prodrug Pharmacophore / Active Scaffold |

| Chemical Stability | Highly stable under standard conditions | Susceptible to targeted in vivo N-O bond cleavage |

Synthetic Workflows: From Acid to Carboxamide

The transformation of 5-methylisoxazole-4-carboxylic acid into a functionalized carboxamide requires overcoming the inherently poor reactivity of the isoxazole-bound carboxyl group. Standard peptide coupling reagents (e.g., EDC/HOBt) often yield suboptimal results due to the electron-withdrawing nature of the heterocyclic ring[4]. Therefore, the synthesis typically proceeds via the formation of a highly reactive acid chloride intermediate[5].

Self-Validating Protocol: Synthesis of a Leflunomide Analog

The following step-by-step methodology describes the synthesis of an N-aryl-5-methylisoxazole-4-carboxamide. This protocol is designed as a self-validating system , embedding analytical checkpoints to ensure reaction causality and prevent the carryover of impurities.

Step 1: Activation to 5-Methylisoxazole-4-carbonyl chloride

-

Action: In a rigorously dried, argon-purged reaction vessel, suspend 5-methylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous toluene (10 mL/g). Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.05 eq). Slowly add thionyl chloride (SOCl

, 1.5 eq) or oxalyl chloride dropwise at 0–5 °C[6]. -

Causality: The catalytic DMF forms a Vilsmeier-Haack-type intermediate with SOCl

, which acts as the true chlorinating agent, drastically accelerating the activation of the electron-poor carboxylic acid. -

Validation Checkpoint: After heating to reflux for 2 hours, remove a 50 µL aliquot, quench it in 1 mL of anhydrous methanol, and analyze via TLC (Hexane:EtOAc 7:3). The complete disappearance of the baseline acid spot and the appearance of a high-R

methyl ester spot confirms 100% conversion to the acyl chloride.

Step 2: Nucleophilic Amine Coupling

-

Action: Concentrate the reaction mixture under reduced pressure to remove excess SOCl

and toluene. Redissolve the crude acyl chloride in anhydrous acetonitrile. In a separate flask, dissolve the target aniline derivative (e.g., 4-trifluoromethylaniline, 1.0 eq) and triethylamine (TEA, 2.0 eq) in acetonitrile. Add the acyl chloride solution dropwise to the amine solution at 0 °C, then allow it to warm to room temperature over 18 hours[5]. -

Causality: Acetonitrile is chosen for its excellent solubilizing properties for polar intermediates, while TEA acts as an acid scavenger. Neutralizing the generated HCl is critical to prevent the protonation of the weakly nucleophilic aniline, which would otherwise halt the reaction.

-

Validation Checkpoint: Pour the reaction mixture into ice-cold distilled water. The immediate precipitation of a solid validates the successful formation of the hydrophobic carboxamide. Filter, wash with cold water (to remove TEA-HCl salts), and recrystallize from ethanol. A sharp melting point and HPLC purity >99% validate the final structural integrity.

Synthetic workflow from 5-methylisoxazole-4-carboxylic acid to a carboxamide pharmacophore.

Pharmacological Translation: The Carboxamide as a Prodrug

The true value of the 5-methylisoxazole-4-carboxamide scaffold lies in its unique pharmacokinetic behavior. Drugs like Leflunomide are administered as inactive prodrugs. The isoxazole ring is stable enough for oral formulation and systemic absorption but acts as a precise metabolic trigger once inside the body[7].

Mechanism of Action: In Vivo Ring Opening

Upon absorption, the N-O bond of the 5-methylisoxazole-4-carboxamide ring is rapidly cleaved in the intestinal wall and liver[2]. This base-catalyzed and enzymatically assisted ring opening converts the closed heterocycle into an open-chain cyanoenol active metabolite (Teriflunomide)[5].

The causality of this design is elegant: the cyanoenol structure is a potent, reversible inhibitor of dihydroorotate dehydrogenase (DHODH) , a mitochondrial enzyme essential for the de novo synthesis of pyrimidines[2]. By depleting the intracellular pool of uridine monophosphate (rUMP), the drug selectively halts the proliferation of rapidly dividing autoimmune T-cells (arresting them in the G1 phase of the cell cycle) without heavily impacting resting cells that rely on the pyrimidine salvage pathway[5].

In vivo metabolic activation of 5-methylisoxazole-4-carboxamide and subsequent DHODH inhibition.

References

-

V & V Pharma Industries. "5-Methylisoxazole-4-carboxylic Acid Manufacturer India".[Link]

-

Bentham Science Publishers. "Comparison of Two Molecular Scaffolds, 5-Methylisoxazole-3-Carboxamide and 5-Methylisoxazole-4-Carboxamide".[Link]

-

Der Pharma Chemica. "Synthesis, Antimicrobial Evaluation and Electrochemical Studies of some Novel Isoxazole Derivatives".[Link]

-

National Institutes of Health (PMC). "Synthesis, Identification, and Structure–Activity Relationship Analysis of GATA4 and NKX2-5 Protein–Protein Interaction Modulators".[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Synthesis, Identification, and Structure–Activity Relationship Analysis of GATA4 and NKX2-5 Protein–Protein Interaction Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. 5-Methylisoxazole-4-carboxylic Acid Manufacturer India [vandvpharma.com]

Biological activity of 5-methylisoxazole-4-carboxamide scaffold in drug discovery

Title : The 5-Methylisoxazole-4-Carboxamide Scaffold in Modern Drug Discovery: Mechanistic Insights, Scaffold Evolution, and Experimental Paradigms

Introduction The 5-methylisoxazole-4-carboxamide motif is a privileged scaffold in medicinal chemistry, historically anchored by the disease-modifying antirheumatic drug (DMARD) leflunomide[1]. As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I view this scaffold not merely as a static chemical structure, but as a dynamic pharmacophore capable of targeted biological engagement. While its classical mechanism involves prodrug conversion via N-O bond cleavage to inhibit pyrimidine biosynthesis[2], modern drug discovery has repurposed this ring system to target diverse pathologies ranging from neuropathic pain to viral infections[3][4]. This technical guide dissects the biological activity of the 5-methylisoxazole-4-carboxamide scaffold, detailing its structure-activity relationships (SAR) and providing field-proven, self-validating experimental protocols for its evaluation.

Mechanistic Pathways & Target Engagement

1.1. The Classical Paradigm: DHODH Inhibition and Immunomodulation Leflunomide exemplifies the prodrug utility of the 5-methylisoxazole-4-carboxamide scaffold. In vivo, the isoxazole ring undergoes rapid opening (N-O bond cleavage) in the gastrointestinal tract and liver to yield teriflunomide, an active cyanoenol metabolite[1]. Teriflunomide acts as a high-affinity, competitive inhibitor of dihydroorotate dehydrogenase (DHODH), an essential mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway[5]. By depleting intracellular uridine monophosphate (UMP) pools, the drug selectively induces cell cycle arrest and apoptosis in rapidly proliferating autoreactive T and B lymphocytes, providing robust immunosuppression in rheumatoid arthritis and multiple sclerosis[1].

Fig 1: Pharmacokinetic activation of leflunomide and DHODH-mediated immunomodulation.

1.2. Scaffold Repurposing: AMPA Receptor Modulation Recent electrophysiological studies have demonstrated that retaining the intact isoxazole ring while modifying the carboxamide and functionalizing the 3-position (e.g., with 2,6-dichlorophenyl groups) shifts the scaffold's affinity toward α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors[3]. Compounds such as CIC-1 and CIC-2 act as potent negative allosteric modulators. They profoundly alter the biophysical gating properties of GluA2/3 receptors, significantly slowing deactivation kinetics and preventing glutamate-induced excitotoxicity, offering a novel non-opioid avenue for chronic pain management[3].

1.3. Radioprotection and Antiviral Efficacy Further structural evolution has yielded the UTL-5 series, which mitigates the hepatotoxicity and teratogenicity associated with the N-O bond cleavage of leflunomide[2]. UTL-5g, for instance, exhibits potent radioprotective effects by lowering radiation-induced elevations of TNF-α and TGF-β in lung tissues, demonstrating lower acute toxicity than standard radioprotectants like amifostine[6]. Additionally, hybridizing the isoxazole-4-carboxamide core with acylhydrazone moieties (e.g., Compound 7t) has generated novel antiviral agents that upregulate defense-related enzymes against Tobacco Mosaic Virus (TMV)[4].

Quantitative Structure-Activity Relationship (SAR) Summary

To guide lead optimization, the following table synthesizes the quantitative biological activities of key 5-methylisoxazole-4-carboxamide derivatives across diverse therapeutic targets.

| Compound / Derivative | Scaffold Modification | Primary Target | Key Biological Activity (Quantitative) |

| Leflunomide | Unmodified 5-methylisoxazole-4-carboxamide | DHODH (via Teriflunomide) | Prodrug; High oral bioavailability (80-90%); Induces T-cell apoptosis[1] |

| UTL-5g | Isoxazole ring substitution | TNF-α / TGF-β | Lowers TNF-α at 60 mg/kg; Zero mortality in vivo vs Amifostine[6] |

| CIC-1 / CIC-2 | 3-(2,6-dichlorophenyl) substitution | AMPA Receptor (GluA2/3) | 8-fold AMPA inhibition; τdeac increased from 2.1 to 8.3 ms[3] |

| Compound 7t | Acylhydrazone moiety addition | TMV / CMV (Viral) | Superior curative/protection rates vs Ningnanmycin (NNM)[4] |

| Compound AC2 | 5-methylisoxazole-4-carboxamide deriv. | Carbonic Anhydrase (CA) | Inhibitory activity: IC50 = 112.3 ± 1.6 µM (%inh = 79.5)[7] |

Experimental Protocols: Self-Validating Workflows

As researchers, we must ensure our assays are robust and internally controlled. Below are two critical, step-by-step methodologies for evaluating the biological activity of this scaffold, complete with the causality behind experimental choices.

Protocol A: In Vitro DHODH Inhibition Assay (Self-Validating System)

Causality & Rationale: DHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate, coupled with the reduction of ubiquinone in the inner mitochondrial membrane. Because ubiquinone is highly hydrophobic and difficult to monitor spectrophotometrically, we utilize 2,6-dichloroindophenol (DCIP) as an artificial, water-soluble electron acceptor. The reduction of DCIP results in a color loss that can be continuously monitored at 600 nm, providing a direct, real-time kinetic readout of enzyme activity.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100 (to solubilize the membrane-bound enzyme), and 0.1 mM DCIP.

-

Enzyme Equilibration: Incubate 10 nM of recombinant human DHODH with the assay buffer in a 96-well UV-transparent microplate for 10 minutes at 25°C.

-

Compound Addition: Add the 5-methylisoxazole-4-carboxamide derivative (e.g., Teriflunomide) at varying concentrations (0.1 nM to 100 µM) in DMSO. Self-Validation Check: Ensure final DMSO concentration remains ≤1% to prevent solvent-induced enzyme denaturation. Include a vehicle-only control (100% activity) and a no-enzyme control (background reduction).

-

Reaction Initiation: Add 1 mM DHO and 0.1 mM decylubiquinone (co-substrate) to initiate the reaction.

-

Kinetic Measurement: Immediately monitor the decrease in absorbance at 600 nm (

) using a microplate reader for 10 minutes. -

Data Analysis: Calculate the initial velocity (

) from the linear portion of the curve. Determine the IC50 by fitting the dose-response data to a four-parameter logistic non-linear regression model.

Protocol B: Whole-Cell Patch Clamp for AMPA Receptor Kinetics

Causality & Rationale: AMPA receptors exhibit millisecond-scale desensitization and deactivation. Standard gravity-fed perfusion systems are too slow to capture these kinetics, leading to artifactual data. Therefore, a piezo-driven theta-glass fast application system is mandatory. We utilize HEK293t cells expressing specific GluA2 subunits to isolate the target receptor's kinetics without the background noise of native neuronal ion channels[3].

Step-by-Step Methodology:

-

Cell Preparation: Transfect HEK293t cells with GluA2 plasmid DNA and a GFP reporter. Wait 48 hours for optimal membrane expression.

-

Electrode Fabrication: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ. Fill with intracellular solution (135 mM CsF, 33 mM KOH, 10 mM HEPES, pH 7.2) to block voltage-gated potassium currents.

-

Configuration: Obtain a >1 GΩ seal on a GFP-positive cell, apply brief suction to achieve the whole-cell configuration, and voltage-clamp the cell at -60 mV.

-

Compound Application: Using a piezo-driven theta tube, apply a 1 ms pulse of 10 mM glutamate to evoke baseline AMPA currents.

-

Test Phase: Switch the perfusion stream to a solution containing 16 µM of the CIC derivative (e.g., CIC-1)[3] co-applied with glutamate.

-

Kinetic Analysis & Self-Validation: Measure the peak current amplitude and fit the decay phase to a single exponential function to determine the deactivation time constant (

). Self-Validation Check: Wash out the compound for 2 minutes and re-apply glutamate alone. Full recovery of the baseline current confirms that the compound's effect is reversible and that the cell membrane remains viable.

Fig 2: Electrophysiological workflow for assessing AMPA receptor modulation.

Conclusion and Future Directions

The 5-methylisoxazole-4-carboxamide scaffold has transcended its origins as a mere precursor to DHODH inhibitors. As evidenced by the development of the UTL-5 series and CIC derivatives, rational modification of this ring system—specifically preventing the metabolic cleavage of the N-O bond—unlocks a vast polypharmacological landscape[2][3]. Future drug discovery efforts should focus on integrating computational molecular dynamics (MD) simulations with high-throughput electrophysiology to further tune the scaffold's selectivity against central nervous system targets and viral proteases, ensuring enhanced efficacy while circumventing historical hepatotoxic liabilities.

References

-

Leflunomide: An Immune Modulating Drug That May Have a Role in Controlling Secondary Infections With Review of Its Mechanisms of Action. Journal of Drugs in Dermatology. 1

-

Leflunomide. Indian Journal of Dermatology, Venereology and Leprology. 5

-

Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. PubMed / National Institutes of Health. 2

-

Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI. 3

-

UTL-5g Lowers Levels of TGF-β and TNF-α Elevated by Lung Irradiation and Does Not Affect Tumor Response. NWPII. 6

-

Design, Synthesis, and Bioactivity Evaluation of Novel Isoxazole-Amide Derivatives Containing an Acylhydrazone Moiety as New Active Antiviral Agents. PMC / National Institutes of Health. 4

-

In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. ResearchGate / Journal of the Indian Chemical Society. 7

Sources

- 1. Leflunomide: An Immune Modulating Drug That May Have a Role in Controlling Secondary Infections With Review of Its Mechanisms of Action - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 2. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Bioactivity Evaluation of Novel Isoxazole-Amide Derivatives Containing an Acylhydrazone Moiety as New Active Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leflunomide - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 6. nwpii.com [nwpii.com]

- 7. researchgate.net [researchgate.net]

The Role of 5-Methylisoxazole-4-carboxamide in Leflunomide Pharmacology: A Technical Guide

The following technical guide details the role of the 5-methylisoxazole-4-carboxamide scaffold in the context of Leflunomide metabolism and synthesis.

Executive Summary & Structural Nomenclature[1]

In the development and analysis of Leflunomide (an immunomodulatory DMARD), the term 5-methylisoxazole-4-carboxamide refers to the core heterocyclic scaffold.[1] While Leflunomide itself is the N-(4-trifluoromethylphenyl) derivative of this scaffold, the unsubstituted primary amide (5-methylisoxazole-4-carboxamide, CAS 1097817-28-1) and its corresponding carboxylic acid (5-methylisoxazole-4-carboxylic acid, CAS 42831-50-5) play critical roles as metabolic degradation products , synthesis intermediates , and analytical impurities .[1]

This guide clarifies the distinction between the active metabolite (Teriflunomide) and the isoxazole-derived degradation intermediates, providing protocols for their synthesis, detection, and metabolic mapping.[1]

Key Chemical Entities

| Compound Name | Role | Chemical Structure Description |

| Leflunomide | Prodrug | N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide |

| Teriflunomide (A77 1726) | Active Metabolite | (2Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide (Ring-opened) |

| MIA (Impurity B) | Degradant / Intermediate | 5-methylisoxazole-4-carboxylic acid (Hydrolysis product) |

| Primary Amide | Impurity / Minor Metabolite | 5-methylisoxazole-4-carboxamide (De-arylated scaffold) |

| TFMA (Impurity A) | Degradant | 4-trifluoromethylaniline |

Metabolic Pathway & Mechanism of Action[1]

The "intermediate" role of the isoxazole carboxamide moiety is unique because the isoxazole ring is not stable under physiological conditions.[1] The primary metabolic event is the isoxazole ring scission .[1]

The Ring-Opening Mechanism (Activation)

Leflunomide is a prodrug.[1][2] Upon oral administration, it undergoes a base-catalyzed ring opening in the gut wall and liver to form Teriflunomide (A77 1726) .[1]

-

Abstraction: A base (or enzyme active site) abstracts the proton from the C3 position of the isoxazole ring.[1]

-

Scission: The N-O bond cleaves, rearranging the structure into the

-cyanoenol form (Teriflunomide).[1] -

Stereochemistry: The resulting enol exists primarily in the Z-configuration, stabilized by an intramolecular hydrogen bond.[1]

Downstream Degradation (The "Intermediate" Fate)

While Teriflunomide is stable (half-life ~2 weeks), it eventually degrades or is metabolized further.[1] The amide bond connecting the enol chain to the phenyl ring can hydrolyze, or the molecule can degrade under stress conditions.

-

Hydrolysis: Cleavage of the amide bond yields 4-trifluoromethylaniline (TFMA) and the isoxazole-derived acid component, 5-methylisoxazole-4-carboxylic acid (MIA) .[1]

-

Note: The reformation of the isoxazole ring (recyclization) is possible under acidic conditions in vitro, but in vivo, the pathway drives towards elimination.

Pathway Visualization

The following diagram illustrates the transformation from the Leflunomide scaffold to its active and degraded forms.

Caption: Metabolic trajectory of the 5-methylisoxazole-4-carboxamide scaffold from prodrug to active metabolite and final degradation.

Synthesis & Impurity Profiling[3][6]

In a drug development context, 5-methylisoxazole-4-carboxylic acid (MIA) is the critical "intermediate" for synthesizing Leflunomide.[1][3] The primary amide (5-methylisoxazole-4-carboxamide) is often monitored as a process impurity (e.g., if ammonolysis occurs instead of aniline coupling).[1]

Synthesis Workflow

The industrial synthesis couples the acid chloride of the isoxazole scaffold with the aniline derivative.

-

Activation: 5-methylisoxazole-4-carboxylic acid (MIA)

MIA-Chloride (using Thionyl Chloride).[1] -

Coupling: MIA-Chloride + 4-Trifluoromethylaniline

Leflunomide.[1][4]

Synthesis Diagram[1]

Caption: Synthetic route highlighting the critical acid intermediate and potential amide impurity formation.

Experimental Protocols

Protocol: HPLC Separation of Leflunomide and Metabolite Intermediates

This validated method separates the parent drug, the active metabolite, and the degradation intermediate (MIA).

Objective: Quantify Leflunomide, Teriflunomide, and 5-methylisoxazole-4-carboxylic acid (Impurity B).[1]

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Kromasil C18, 250 mm × 4.6 mm, 5 µm).[1]

-

Mobile Phase A: Ammonium Acetate Buffer (10 mM, pH 5.0).

-

Mobile Phase B: Methanol (HPLC Grade).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 260 nm (Isoxazole absorption max).[1]

-

Temperature: 30°C.

Gradient Program:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Phase Description |

|---|---|---|---|

| 0.0 | 75 | 25 | Equilibration |

| 20.0 | 25 | 75 | Elution of Polar Metabolites (MIA) |

| 30.0 | 25 | 75 | Elution of Leflunomide/Teriflunomide |

| 35.0 | 75 | 25 | Re-equilibration |

Sample Preparation:

-

Stock Solution: Dissolve 10 mg of Leflunomide reference standard in 10 mL Methanol.

-

Degradation Check: To generate the MIA intermediate for retention time confirmation, treat 1 mL of stock with 1 mL 0.1 N NaOH at 60°C for 1 hour (Forces hydrolysis to the acid).[1] Neutralize with HCl before injection.[1]

Expected Retention Order:

-

5-methylisoxazole-4-carboxylic acid (MIA): ~3–5 min (Most polar).[1]

-

Teriflunomide (A77 1726): ~12–15 min.[1]

-

Leflunomide: ~18–20 min.

Protocol: Synthesis of the MIA Intermediate

If the specific 5-methylisoxazole-4-carboxylic acid intermediate is required for reference standards:

-

Reactants: Combine (E)-ethyl 2-(ethoxymethylene)-3-oxobutanoate with Hydroxylamine hydrochloride in ethanol.

-

Cyclization: Reflux to form ethyl 5-methylisoxazole-4-carboxylate.[1]

-

Hydrolysis: Treat the ester with NaOH/Water to yield the free acid (MIA ).[1]

-

Purification: Recrystallize from water/ethanol.

References

-

Indian Journal of Dermatology, Venereology and Leprology. (2009). Leflunomide: Structure and Metabolism.[1][6][7][8] Retrieved from [Link][1]

-

Journal of Applied Pharmaceutical Science. (2017). Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC–UV method. Retrieved from [Link][1]

-

U.S. Food and Drug Administration (FDA). (2004).[1] Arava (Leflunomide) Label and Approval History.[1] Retrieved from [Link][1]

-

National Institutes of Health (NIH) PubChem. (2025).[1] Leflunomide Compound Summary and Impurity Profile.[1] Retrieved from [Link][1]

Sources

- 1. CNP0341934.0 - COCONUT [coconut.naturalproducts.net]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Leflunomide | C12H9F3N2O2 | CID 3899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Integrative biochemical and computational analysis of leflunomide-induced redox alterations in Nauphoeta cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Isoxazole Carboxamide Derivatives as Antimicrobial and Anti-inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of isoxazole carboxamide derivatives, a promising class of compounds exhibiting potent antimicrobial and anti-inflammatory properties. We will delve into their synthesis, mechanisms of action, and the critical experimental protocols for their evaluation, offering field-proven insights to accelerate your research and development endeavors.

The Isoxazole Carboxamide Scaffold: A Privileged Structure in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms in adjacent positions.[1] This arrangement confers unique electronic properties and conformational rigidity, making it a valuable scaffold in drug discovery. When functionalized with a carboxamide linkage, the resulting isoxazole carboxamide derivatives gain additional hydrogen bonding capabilities and structural diversity, allowing for fine-tuning of their biological activities.[2] These derivatives have garnered significant attention for their broad therapeutic potential, including antimicrobial, anti-inflammatory, anticancer, and analgesic effects.[3][4]

The versatility of the isoxazole carboxamide core allows for synthetic modifications at multiple positions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This guide will focus on the dual action of these derivatives as both antimicrobial and anti-inflammatory agents, a particularly valuable attribute in the context of infectious diseases that often involve a significant inflammatory component.

Synthesis of Isoxazole Carboxamide Derivatives: A Step-by-Step Approach

The synthesis of isoxazole carboxamide derivatives is a well-established process, typically involving a two-step sequence: the formation of a substituted isoxazole-4-carboxylic acid intermediate, followed by an amide coupling reaction.[5]

Synthesis of the Isoxazole-4-Carboxylic Acid Intermediate

A common precursor for many bioactive isoxazole carboxamides is 5-methyl-3-phenylisoxazole-4-carboxylic acid.[6] Its synthesis can be achieved through the reaction of a benzaldehyde oxime with an acetoacetate derivative.[7]

-

Oxime Formation: A mixture of benzaldehyde oxime (1 mmol), ethyl acetoacetate (2 mmol), and anhydrous zinc chloride (0.1 mmol) is heated to 60°C in a solvent-free condition for approximately one hour.[7]

-

Cyclization and Ester Formation: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and ethanol is added with stirring for 30 minutes to precipitate the ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.[7]

-

Hydrolysis: The resulting solid ester is then treated with 5% sodium hydroxide (NaOH) solution at room temperature for about 4 hours.[7]

-

Acidification and Isolation: After completion of the hydrolysis (monitored by TLC), the reaction mixture is acidified with 2N hydrochloric acid (HCl). The precipitated 5-methyl-3-phenylisoxazole-4-carboxylic acid is filtered and recrystallized from hot ethanol to yield the pure product.[7]

Amide Coupling to Form Isoxazole Carboxamide Derivatives

The final step in the synthesis is the coupling of the isoxazole-4-carboxylic acid with a desired aniline derivative. This is typically achieved using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[5][8][9]

-

To a solution of the synthesized 5-methyl-3-phenylisoxazole-4-carboxylic acid (1 equivalent) in dichloromethane (DCM), add DMAP (0.2 equivalents) and EDCI (1.1 equivalents).[5]

-

Stir the mixture under an inert atmosphere (e.g., argon) at room temperature for 30 minutes to activate the carboxylic acid.[5][8]

-

Add the desired aniline derivative (1.05 equivalents) to the reaction mixture.[5]

-

Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.[9]

-

Upon completion, the reaction mixture is typically washed sequentially with a weak acid (e.g., 10% citric acid), water, and brine.[9]

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude isoxazole carboxamide derivative.[9]

-

The crude product can be purified by column chromatography or recrystallization.

Caption: Synthetic workflow for isoxazole carboxamide derivatives.

Antimicrobial Activity of Isoxazole Carboxamide Derivatives

Isoxazole carboxamide derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[3][10] Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[11][12]

In Vitro Antimicrobial Screening: Broth Microdilution Assay

This method provides a quantitative measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism.[12]

-

Preparation of Microbial Inoculum: Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate and inoculate them into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). Incubate the culture until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[11]

-

Preparation of Compound Dilutions: Prepare a stock solution of the isoxazole carboxamide derivative in a suitable solvent like dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate.[11]

-

Inoculation and Incubation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (microbes with no compound) and a negative control (broth medium only). Seal the plate and incubate at 37°C for 16-20 hours.[11]

-

Determination of MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[12]

Caption: Workflow for the Broth Microdilution Assay.

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity

SAR studies have revealed that the antimicrobial potency of isoxazole carboxamides can be significantly influenced by the nature and position of substituents on the aromatic rings. For instance, the presence of electron-withdrawing groups, such as halogens (e.g., chloro, fluoro), on the phenyl rings often enhances antibacterial activity.[3]

Table 1: Representative Antimicrobial Activity of Isoxazole Carboxamide Derivatives

| Compound ID | R1 (on 3-phenyl ring) | R2 (on N-phenyl ring) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans | Reference |

| A8 | H | 4-Cl | >100 | >100 | 2000 | [13] |

| A13 | 3,4-di-OCH3 | 4-Cl | >100 | >100 | >100 | [13] |

| 2c | H | 2-Cl, 4-F | - | - | 2000 | [14] |

Note: This table provides illustrative data; extensive screening against a panel of microbes is necessary for a comprehensive evaluation.

Anti-inflammatory Activity of Isoxazole Carboxamide Derivatives

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous diseases.[15] Isoxazole carboxamide derivatives have emerged as potent anti-inflammatory agents, primarily through their inhibition of key inflammatory mediators.[4]

Mechanism of Anti-inflammatory Action: Targeting COX and NF-κB Pathways

The anti-inflammatory effects of many isoxazole carboxamides are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins.[4][16] Additionally, some derivatives have been shown to suppress the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of pro-inflammatory gene expression.[15]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Isoxazole Derivatives as Regulators of Immune Functions [mdpi.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eurekaselect.com [eurekaselect.com]

- 15. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation | MDPI [mdpi.com]

- 16. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

5-methylisoxazole-4-carboxamide as a fragment for fragment-based drug design (FBDD)

This guide provides an advanced technical analysis of 5-methylisoxazole-4-carboxamide as a scaffold for Fragment-Based Drug Design (FBDD). It moves beyond basic descriptions to address the critical "stability switch" mechanism that defines the utility of this fragment in medicinal chemistry.

Executive Summary: The "Jekyll and Hyde" Scaffold

In the library of privileged structures, 5-methylisoxazole-4-carboxamide occupies a unique niche. It is not merely a static building block but a functional switch . Depending on the substitution pattern at the C3 position, this fragment can serve two distinct roles:

-

Stable Pharmacophore: A robust, polar scaffold for engaging target pockets (e.g., HIF-2α, AMPA receptors).[1]

-

Prodrug Warhead: A latent electrophile that undergoes metabolic ring-opening to generate an

-cyanoenol species (e.g., Leflunomide).

For FBDD practitioners, understanding this duality is the difference between designing a potent inhibitor and accidentally creating a hepatotoxic metabolite.[1] This guide details how to control this reactivity and exploit the fragment's high ligand efficiency (LE).

Physicochemical Profile & Rule of Three Compliance

The core fragment is an exemplar of "Rule of Three" (Ro3) compliance, offering significant headroom for molecular growth.[1]

| Property | Value (Core Fragment) | Ro3 Limit | FBDD Implication |

| MW | 126.11 Da | < 300 | High capacity for "growing" or "linking". |

| cLogP | ~ -0.2 to 0.5 | < 3 | Excellent solubility; ideal for high-concentration NMR screening. |

| H-Bond Donors | 2 (Amide | < 3 | Key vector for directional binding. |

| H-Bond Acceptors | 3 (Ring N, O; Amide O) | < 3 | Rich electrostatic surface for pocket engagement.[1] |

| TPSA | ~ 55 Ų | < 60 | Good permeability profile. |

| Rotatable Bonds | 1 | < 3 | Low entropic penalty upon binding. |

Structural Biology: The Stability Switch

The critical design decision when using this fragment is the C3-H vs. C3-Substituent choice.

The Metabolic Liability (C3-H)

If the C3 position remains unsubstituted (C3-H), the isoxazole ring is susceptible to base-catalyzed or enzymatic (P450) ring-opening.[2]

-

Mechanism: Deprotonation of C3-H leads to N-O bond cleavage, resulting in an

-cyanoenol (a reactive Michael acceptor).[2] -

Case Study: Leflunomide . The isoxazole ring opens to form Teriflunomide (A771726), the active DHODH inhibitor.[1] While therapeutic in this case, this reactivity can lead to off-target toxicity in other contexts.

The Stable Scaffold (C3-R)

Substituting the C3 position (e.g., with an aryl or alkyl group) sterically and electronically blocks this pathway, locking the ring in its closed, stable form.[1] This is the preferred mode for most FBDD campaigns targeting kinases or GPCRs.

Visualization: The Stability Switch Mechanism

Caption: The "Stability Switch" at position C3 determines whether the fragment acts as a stable scaffold or a reactive prodrug.

Synthetic Vectors for Fragment Elaboration

To evolve the fragment into a lead compound, three primary vectors are available.[1]

Vector 1: The Amide Nitrogen (Primary Growth)

The most common vector. Coupling the carboxylic acid precursor with diverse amines introduces deep pocket penetration.

-

Chemistry: Amide coupling (EDC/HOBt, HATU) using 5-methylisoxazole-4-carboxylic acid.

-

Target Interaction: The resulting secondary amide provides a hydrogen bond donor (NH) and acceptor (CO).

Vector 2: The C3 Position (Stability & Affinity)

Crucial for locking the conformation.

-

Chemistry:

-

Early Stage: Condensation of

-keto esters with hydroxylamine. -

Late Stage: C-H activation (challenging) or starting with 3-bromo/iodo precursors for Suzuki/Stille couplings.

-

-

Impact: Aryl groups here often engage hydrophobic pockets (e.g., in Bromodomains or Kinases).

Vector 3: The C5-Methyl (Fine Tuning)

Often left as a methyl anchor, but can be extended.[1]

-

Chemistry: Deprotonation of the C5-methyl (using strong base like n-BuLi) allows electrophilic trapping, though this competes with ring metallation.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Self-validating step: The formation of the isoxazole ring is confirmed by the distinct chemical shift of the C5-methyl group in NMR (~2.6-2.8 ppm).

Reagents: Ethyl acetoacetate (or derivative), Hydroxylamine hydrochloride, Sodium Acetate.[1]

-

Condensation: Dissolve Ethyl 2-(ethoxymethylene)-3-oxobutanoate (for 4-carboxylate) in Ethanol.

-

Cyclization: Add Hydroxylamine HCl (1.1 eq) and NaOAc (1.1 eq). Reflux for 2-4 hours.

-

Workup: Remove solvent, extract with EtOAc/Water.

-

Hydrolysis (to Acid): Treat ester with LiOH in THF/Water to generate 5-methylisoxazole-4-carboxylic acid (The master intermediate).

Protocol B: Microsomal Stability Assay (The "Ring Opening" Check)

Critical for validating if your design is a stable drug or a prodrug.

-

Incubation: Incubate test compound (1 µM) with human/rat liver microsomes and NADPH regenerating system at 37°C.

-

Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.

-

Analysis: Analyze via LC-MS/MS.

-

Marker: Monitor for the appearance of the ring-opened metabolite (M+H typically unchanged or +18 depending on hydration, but distinct RT and fragmentation).

-

Pass: >80% parent remaining after 60 min.

-

Fail (or Prodrug Success): Rapid disappearance of parent with appearance of nitrile-containing metabolite.

-

Case Studies & Applications

HIF-2α Agonists (Stable Scaffold)

Researchers identified 3-aryl-5-methylisoxazole-4-carboxamides as potent binders to the HIF-2α PAS-B domain.

-

Design: The C3 position was substituted with a phenyl ring.

-

Result: The isoxazole ring remained intact, acting as a rigid linker that positioned the aryl group and amide into specific hydrophobic sub-pockets, triggering an allosteric response.

AMPA Receptor Modulators

Derivatives such as CIC-1 utilize the isoxazole-4-carboxamide core.

-

Function: Positive allosteric modulation.

-

Key Feature: The carboxamide H-bonds with the ligand-binding domain dimer interface, while the isoxazole core ensures correct orientation without metabolic instability (due to substitution).

Leflunomide (Prodrug Strategy)

-

Structure: N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide.

-

Outcome: Rapidly converts in vivo to Teriflunomide. In FBDD, unless this specific mechanism is desired, avoid leaving C3 unsubstituted.

References

-

Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. PubMed. [Link]

-

Identification of 3-aryl-5-methyl-isoxazole-4-carboxamide derivatives and analogs as novel HIF-2α agonists. European Journal of Medicinal Chemistry. [Link]

-

In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition. [Link][2][3]

-

Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives. MDPI. [Link]

-

Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Telescoped One-Pot Synthesis of 5-Methylisoxazole-4-carboxamides Using Hydroxylamine Hydrochloride

Introduction & Pharmacological Context

The 5-methylisoxazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, most notably recognized as the core pharmacophore of Leflunomide, a first-in-class disease-modifying antirheumatic drug (DMARD)[1]. In vivo, this prodrug undergoes rapid isoxazole ring opening to form the active metabolite teriflunomide, which selectively inhibits dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway[1]. Beyond autoimmune applications, isoxazole derivatives are heavily investigated for their broad-spectrum enzyme inhibitory activities, including targeted action against carbonic anhydrase[2].

Pharmacological activation and mechanism of 5-methylisoxazole-4-carboxamide derivatives.

Mechanistic Rationale for One-Pot Synthesis

Historically, the synthesis of 5-methylisoxazole-4-carboxamides involved a laborious multi-step sequence: formation of an isoxazole ester, harsh acidic hydrolysis to the carboxylic acid, chlorination with thionyl chloride, and finally, amidation with an aniline derivative[3]. This classical approach is atom-inefficient, requires hazardous reagents (e.g., SOCl₂), and generates significant chemical waste[4].

To streamline production, a direct one-pot multicomponent synthesis has been developed. By starting with an N-substituted acetoacetamide rather than an ester, the entire isoxazole core and amide linkage can be constructed simultaneously.

Causality in Reagent Selection:

-

Triethyl Orthoformate & Acetic Anhydride: Triethyl orthoformate acts as a one-carbon electrophilic synthon. Acetic anhydride is added to drive the equilibrium forward by reacting with the ethanol byproduct, preventing the reverse reaction and stabilizing the highly reactive ethoxymethylene intermediate[4].

-

Hydroxylamine Hydrochloride (NH₂OH·HCl): Free hydroxylamine is highly unstable and prone to explosive decomposition; therefore, the hydrochloride salt is utilized to provide a stable, controlled source of the nucleophile[5].

-

Sodium Acetate Buffer: The addition of sodium acetate is the most critical parameter for regioselectivity. It buffers the reaction to a mildly acidic pH (~4.5–5.0). Under these conditions, the more nucleophilic nitrogen atom of hydroxylamine selectively attacks the electrophilic ethoxymethylene carbon (Michael-type addition). Subsequent intramolecular cyclization of the oxygen onto the ketone carbonyl yields exclusively the 5-methylisoxazole isomer. If the pH is too high, non-regioselective attack occurs, yielding the undesired 3-methylisoxazole isomer[4].

Direct one-pot synthetic workflow for 5-methylisoxazole-4-carboxamides.

Experimental Protocol: Step-by-Step Methodology

Self-Validating System: This protocol incorporates built-in visual and thermodynamic checkpoints to ensure reaction fidelity without requiring immediate offline chromatographic analysis.

Materials & Reagents:

-

N-(4-Trifluoromethylphenyl)-3-oxobutanamide (1.0 eq, 100 mmol)

-

Triethyl orthoformate (1.2 eq, 120 mmol)

-

Acetic anhydride (1.5 eq, 150 mmol)

-

Hydroxylamine hydrochloride (1.1 eq, 110 mmol)

-

Sodium acetate trihydrate (1.1 eq, 110 mmol)

-

Ethanol / Deionized Water (Solvents)

Procedure:

-

Electrophilic Activation: Charge a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer with N-(4-trifluoromethylphenyl)-3-oxobutanamide (24.5 g, 100 mmol), triethyl orthoformate (17.8 g, 120 mmol), and acetic anhydride (15.3 g, 150 mmol).

-

Condensation: Heat the mixture to 90–100 °C under a nitrogen atmosphere for 2 hours.

-

Checkpoint: The solution will transition to a deep yellow/orange color, indicating the successful formation of the ethoxymethylene intermediate.

-

-

Cooling & Solvent Exchange: Remove the heat source and allow the mixture to cool to 25 °C. Add 50 mL of ethanol to solubilize the intermediate. Cool the flask further in an ice-water bath to 0–5 °C.

-

Nucleophile Preparation: In a separate beaker, dissolve hydroxylamine hydrochloride (7.64 g, 110 mmol) and sodium acetate trihydrate (14.9 g, 110 mmol) in 50 mL of deionized water. Stir until completely dissolved.

-

Regioselective Cyclization: Add the aqueous hydroxylamine buffer solution dropwise to the cooled reaction mixture over 30 minutes.

-

Causality: Dropwise addition controls the highly exothermic cyclization and prevents temperature spikes that could lead to premature hydrolysis of the intermediate[5].

-

-

Maturation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 4 hours.

-

Checkpoint: A dense white precipitate of the 5-methylisoxazole-4-carboxamide will begin to form after 30–45 minutes.

-

-

Isolation: Add 100 mL of cold water to drive the precipitation to completion. Filter the solid under vacuum, wash with cold water (3 × 50 mL) to remove residual salts and acetic acid, and dry in a vacuum oven at 60 °C for 12 hours.

Quantitative Data & Yield Optimization

The following table summarizes the critical effect of the buffering agent on the regiochemical outcome of the cyclization step. Maintaining the correct pH is paramount to avoiding isomeric impurities.

| Buffer / Base Used | Reaction pH | Yield of 5-Methyl Isomer (%) | Yield of 3-Methyl Isomer (%) | Mechanistic Observation |

| None (NH₂OH·HCl only) | < 2.0 | 42.5% | 4.1% | High rate of intermediate hydrolysis due to excess HCl. |

| Sodium Acetate | 4.5 – 5.5 | 94.2% | < 0.5% | Optimal buffering; exclusive N-attack on methine carbon. |

| Potassium Carbonate | 7.5 – 8.5 | 78.0% | 8.5% | Competing O-attack reduces regioselectivity. |

| Sodium Hydroxide | > 9.0 | 61.3% | 18.7% | Rapid, non-selective cyclization and potential amide cleavage. |

Analytical Characterization

To validate the structural integrity and purity of the synthesized 5-methylisoxazole-4-carboxamide, analytical parameters such as HPLC and NMR must be confirmed[5]:

-

HPLC Purity: >99.5% (Reverse-phase C18 column, Acetonitrile/Water gradient).

-

FT-IR (ATR): Characteristic peaks at 3280 cm⁻¹ (N-H stretch, amide), 1665 cm⁻¹ (C=O stretch, amide), and 1605 cm⁻¹ (C=N stretch, isoxazole ring).

-

¹H NMR (300 MHz, DMSO-d₆): δ 10.50 (s, 1H, -NH), 8.85 (s, 1H, isoxazole C3-H), 7.85 (d, 2H, Ar-H), 7.70 (d, 2H, Ar-H), 2.70 (s, 3H, isoxazole -CH₃). The distinct singlet at ~8.85 ppm confirms the presence of the C3 proton, validating the 5-methyl regiochemistry.

References[5] A Validated Stability Indicating Reversed Phase High Performance Liquid Chromatographic Method of Leflunomide and Characterization of Its Degradation Products. Journal of Applied Pharmaceutical Science. https://japsonline.com[1] An In-depth Technical Guide to the Synthesis and Purification of Leflunomide for Research Applications. Benchchem. https://www.benchchem.com[4] US6723855B2 - Method for synthesizing leflunomide. Google Patents.https://patents.google.com/patent/US6723855B2/en[2] Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega.https://pubs.acs.org/doi/10.1021/acsomega.2c01750[3] US4284786A - 5-Methylisoxazole-4-carboxylic-(4-trifluoromethyl)-anilide. Google Patents.https://patents.google.com/patent/US4284786A/en

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US4284786A - 5-Methylisoxazole-4-carboxylic-(4-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 4. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]

- 5. japsonline.com [japsonline.com]

Application Note: Optimized Amide Coupling of 5-Methylisoxazole-4-carboxylic Acid via EDC/DMAP Activation

Strategic Context & Substrate Profiling

5-Methylisoxazole-4-carboxylic acid is a highly privileged pharmacophore building block, frequently utilized in the synthesis of immunomodulatory drugs (such as leflunomide and teriflunomide precursors) and novel anticancer or antioxidant agents[1][2]. However, the isoxazole ring presents unique synthetic challenges during amide bond formation. The electron-withdrawing nature of the heteroaromatic system reduces the nucleophilicity of the carboxylate intermediate, while the adjacent 5-methyl group introduces significant steric hindrance directly at the reaction center.

To overcome these kinetic barriers, the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP) is strategically employed. This technical guide details the mechanistic causality behind this reagent choice and provides a self-validating protocol for achieving high-yielding amide couplings with this specific substrate.

Mechanistic Rationale: The Critical Role of DMAP

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures, typically resulting in a stable, unreactive ammonium carboxylate salt[3]. EDC acts as a primary activating agent, reacting with the carboxylic acid to form an O-acylisourea intermediate[4][5].

However, for sterically hindered or electronically deactivated substrates like 5-methylisoxazole-4-carboxylic acid, the O-acylisourea intermediate is prone to deleterious side reactions, most notably the irreversible rearrangement into an unreactive N-acylurea[6]. This is where DMAP becomes indispensable. As a hyper-nucleophilic catalyst, DMAP rapidly attacks the O-acylisourea to form a highly reactive acylpyridinium ion[5][7]. This intermediate is superior for two mechanistic reasons:

-

Steric Bypass : It projects the electrophilic carbonyl carbon further away from the hindered isoxazole core, facilitating nucleophilic attack by the amine.

-

Leaving Group Dynamics : DMAP is an excellent leaving group, driving the rapid formation of the amide bond while regenerating the catalyst for subsequent cycles[5].

Mechanism of EDC/DMAP-mediated amide coupling for 5-methylisoxazole-4-carboxylic acid.

Quantitative Data: Condition Optimization

The efficiency of EDC-mediated coupling is heavily dependent on the additive and solvent environment[4][7]. The table below summarizes the comparative yields of isoxazole-carboxamide derivatives under various coupling conditions, demonstrating the absolute necessity of DMAP for this substrate class[1][7].

| Coupling Reagent(s) | Solvent | Additive / Base | Time (h) | Temp (°C) | Avg. Yield (%) | Mechanistic Observation |

| EDC (1.2 eq) | DCM | None | 48 | 25 | < 20% | Sluggish; high N-acylurea byproduct formation[6]. |

| EDC (1.2 eq) | DCM | DIPEA (2.0 eq) | 48 | 25 | 25 - 35% | Basic environment insufficient for steric bypass[7]. |

| EDC (1.2 eq) | MeCN | HOBt (0.1 eq) | 24 | 25 | 40 - 50% | Moderate activation; limited by substrate sterics[7]. |

| EDC (1.2 eq) | DCM | DMAP (0.2 - 1.0 eq) | 24 - 48 | 25 | 75 - 90% | Optimal; rapid acylpyridinium formation prevents side reactions[1][8]. |

Detailed Experimental Protocol

This protocol is engineered as a self-validating system. Each phase includes in-process checks to ensure the reaction is proceeding via the intended mechanistic pathway.

Materials and Reagents

-

Substrate: 3-(Substituted)-5-methylisoxazole-4-carboxylic acid (1.0 equiv)[1]

-

Amine: Primary or secondary amine (1.1 - 1.2 equiv)

-

Coupling Agent: EDC·HCl (1.2 - 1.5 equiv)[4]

-

Catalyst: DMAP (0.2 - 1.0 equiv, depending on amine nucleophilicity)[1][8]

-

Solvent: Anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration)

Step-by-Step Methodology

Phase 1: Pre-Activation (Formation of Acylpyridinium Intermediate)

-

Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylisoxazole-4-carboxylic acid (1.5 mmol) in 12 mL of anhydrous DCM under a nitrogen atmosphere[1].

-

Catalyst Addition: Add DMAP (0.3 mmol, 0.2 equiv)[1]. Causality: Adding DMAP prior to EDC ensures the catalyst is thoroughly dispersed and ready to intercept the transient O-acylisourea immediately upon its formation, preventing dead-end rearrangement.

-

Activation: Add EDC·HCl (1.8 mmol, 1.2 equiv) in one portion. Stir the mixture at room temperature (25 °C) for 30 minutes[1][8].

-

Self-Validation Check: A slight color change (often pale yellow) may occur. TLC (Hexane/EtOAc 1:1) should show the disappearance of the baseline carboxylic acid spot and the appearance of a new, less polar spot corresponding to the active ester/acylpyridinium complex.

-

Phase 2: Amine Coupling 4. Nucleophilic Attack: Add the target aniline or amine derivative (1.8 mmol, 1.2 equiv) dropwise (if liquid) or in small portions (if solid) to the activated mixture[1][8]. 5. Reaction Propagation: Allow the reaction to stir at room temperature under nitrogen for 24 to 48 hours (up to 72 hours for highly deactivated anilines)[1][8].

- Self-Validation Check: Monitor by TLC or LC-MS. The reaction is complete when the active intermediate spot is fully consumed, replaced by the target amide product.

Phase 3: Work-up and Purification (Exploiting Byproduct Solubility) 6. Quenching & Washing: At the end of the reaction, remove the solvent under reduced pressure, re-dissolve the crude mixture in fresh DCM (20 mL), and transfer to a separatory funnel[1]. 7. Aqueous Extraction:

- Wash with 1% aqueous NaHCO₃ (2 × 15 mL)[1]. Causality: Neutralizes any unreacted acid and removes water-soluble impurities.

- Wash with 5% aqueous HCl (1 × 15 mL) (Note: Skip if the product contains acid-sensitive groups). Causality: Removes unreacted amine and the DMAP catalyst.

- Wash with saturated brine (1 × 15 mL)[1]. Causality: Removes residual water and the highly water-soluble EDC-urea byproduct (N-ethyl-N'-(3-dimethylaminopropyl)urea)[4].

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude isoxazole-carboxamide.

Purification: Purify via silica gel flash chromatography (typically eluting with a gradient of n-hexane:ethyl acetate, e.g., 70:30) to obtain the analytically pure solid product[1].

Experimental workflow for the synthesis of isoxazole-carboxamides via EDC/DMAP.

References

- Source: PMC (nih.gov)

- The Lynchpin of Bioconjugation: An In-depth Technical Guide to EDC-Mediated Amide Bond Formation Source: BenchChem URL

- Source: PMC (nih.gov)

- Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling Source: ResearchGate URL

- Amides from Carboxylic Acids-DCC and EDC Coupling Source: Chemistry Steps URL

- Source: PMC (nih.gov)

- How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?

- teriflunomide - New Drug Approvals Source: New Drug Approvals URL

Sources

- 1. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: Conversion of 5-Methylisoxazole-4-carbonyl Chloride to Primary Carboxamide

Abstract

This technical guide details the synthetic protocol for converting 5-methylisoxazole-4-carbonyl chloride (CAS 119022-68-1) to 5-methylisoxazole-4-carboxamide . This transformation utilizes a nucleophilic acyl substitution mechanism via ammonolysis. Two distinct protocols are provided: a robust Biphasic Aqueous Method suitable for standard laboratory synthesis, and an Anhydrous Method for moisture-sensitive applications or high-purity requirements. The guide addresses critical process parameters, including exotherm management, HCl scavenging, and purification strategies to ensure high yield and purity.

Chemical Strategy & Mechanism[1][2]

Reaction Overview

The conversion involves the nucleophilic attack of ammonia (

Key Reaction Parameters:

-

Substrate: 5-methylisoxazole-4-carbonyl chloride (MW: 145.54 g/mol ).

-

Reagent: Ammonia (Aqueous

or Anhydrous -

Product: 5-methylisoxazole-4-carboxamide (MW: 126.11 g/mol ).

-

Byproduct: Ammonium Chloride (

).

Mechanistic Pathway

The high reactivity of the acid chloride requires temperature control (0–5 °C) to prevent hydrolysis (reaction with moisture) or thermal decomposition. The isoxazole ring is generally stable under these conditions, but the C3-H position can be susceptible to deprotonation under highly basic forcing conditions; thus, mild ammonolysis is preferred.

Caption: Mechanistic flow of nucleophilic acyl substitution converting acid chloride to amide.

Safety & Handling

-

5-Methylisoxazole-4-carbonyl chloride: Corrosive, lachrymator, and moisture-sensitive. Handle in a fume hood. Causes severe skin burns and eye damage.

-

Ammonia: Toxic by inhalation, corrosive.

-

Reaction Exotherm: The reaction with ammonia is highly exothermic. Strict temperature control is required to prevent runaway reactions or solvent boiling.

Experimental Protocols

Protocol A: Biphasic Aqueous Method (Standard)

Recommended for general synthesis where strict anhydrous conditions are not required. Uses inexpensive reagents.[1]

Materials:

-

5-methylisoxazole-4-carbonyl chloride (1.0 eq)

-

Ammonium hydroxide (28-30%

in water) (5.0 – 10.0 eq) -

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (Solvent)

-

Saturated brine solution

Procedure:

-

Preparation: Dissolve 5-methylisoxazole-4-carbonyl chloride (e.g., 1.45 g, 10 mmol) in DCM (20 mL) in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C using an ice/water bath.

-

Addition: Slowly add Ammonium hydroxide (approx. 5-7 mL) dropwise over 15 minutes. Caution: Vigorous exotherm and white smoke (NH4Cl) formation may occur.

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature (RT) and stir for an additional 1-2 hours.

-

Monitoring: Check completion by TLC (System: 50% EtOAc/Hexanes). The acid chloride spot (high Rf) should disappear, replaced by the amide spot (lower Rf).

-

Workup:

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer twice with DCM (2 x 10 mL).

-

Combine organic layers and wash with water (10 mL) followed by brine (10 mL).

-

Dry over anhydrous

or

-

-

Isolation: Filter off the drying agent and concentrate the filtrate in vacuo.

-

Purification: The crude product is often pure enough. If necessary, recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-5% Methanol in DCM).

Protocol B: Anhydrous Method (High Purity)

Recommended for maximizing yield or when the substrate is part of a moisture-sensitive multi-step sequence.

Materials:

-

5-methylisoxazole-4-carbonyl chloride (1.0 eq)

-

0.5 M Ammonia in Dioxane (or THF) (2.5 eq) OR Ammonia gas

-

Anhydrous THF or Dioxane (Solvent)

Procedure:

-

Preparation: Dissolve the acid chloride (10 mmol) in anhydrous THF (30 mL) under an inert atmosphere (

or Ar). -

Cooling: Cool to 0 °C.

-

Addition:

-

Option 1 (Solution): Add the ammonia solution (25 mmol, 50 mL) dropwise via an addition funnel.

-

Option 2 (Gas): Gently bubble dry

gas through the solution for 10-15 minutes.

-

-

Reaction: Stir at 0 °C for 1 hour, then warm to RT. A heavy white precipitate of

will form. -

Workup:

-

Filter the reaction mixture through a pad of Celite or a sintered glass frit to remove the solid

. -

Wash the filter cake with fresh THF.

-

-

Isolation: Concentrate the filtrate to dryness to obtain the solid amide.

Workflow & Process Control

Caption: Operational workflow for the synthesis of 5-methylisoxazole-4-carboxamide.

Characterization & Data Analysis

Confirm the identity of the product using NMR and Melting Point analysis.

Expected Analytical Data

| Parameter | Expected Value / Observation | Notes |

| Appearance | White to off-white solid | Crystalline powder |

| Melting Point | ~140–160 °C (Estimated) | Compare to acid precursor (144-148°C); Amides typically have higher MPs due to H-bonding. |

| 1H NMR (DMSO-d6) | Methyl group on isoxazole ring.[2] | |

| 1H NMR (DMSO-d6) | Primary amide protons (exchangeable with | |

| 1H NMR (DMSO-d6) | Proton on the isoxazole ring (if unsubstituted at C3). | |

| IR Spectroscopy | 1650–1690 | Amide I band. |

| IR Spectroscopy | 3150–3400 | Primary amide doublet. |

Note: The exact chemical shift of the C3-H depends on concentration and solvent. The key diagnostic is the disappearance of the acid chloride reactivity and the appearance of the broad amide

Troubleshooting Guide

-

Issue: Hydrolysis to Carboxylic Acid.

-

Issue: Low Yield.

-

Cause: Product water solubility.

-

Solution: The amide may be slightly water-soluble. Saturate the aqueous layer with NaCl (salting out) and perform multiple extractions with EtOAc or chloroform.

-

References

-

BenchChem. A Technical Guide to the Synthesis of Isoxazole Carboxamide Derivatives. Retrieved from .

-

Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide (Leflunomide Intermediate). US Patent Application 20030139606A1. Retrieved from .

-

PubChem. 5-methylisoxazole-4-carbonyl chloride (Compound Summary). CID 67305-24-2. Retrieved from .

-

ChemicalBook. 5-Methylisoxazole-4-carboxylic acid Properties and Synthesis. CAS 42831-50-5.[8][9] Retrieved from .

-

OrgoSolver. Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Retrieved from .

Sources

- 1. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. redfin.com [redfin.com]

- 4. redfin.com [redfin.com]

- 5. zillow.com [zillow.com]

- 6. 3514 77th St APT 52, Jackson Heights, NY 11372 | Zillow [zillow.com]

- 7. 35-14 77th Street in Jackson Heights : Sales, Rentals, Floorplans | StreetEasy [streeteasy.com]

- 8. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

Application Note: High-Purity Synthesis of Teriflunomide via Telescoped Acylation and Isoxazole Ring Opening

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of Teriflunomide (A77 1726), a dihydroorotate dehydrogenase (DHODH) inhibitor used in the treatment of Multiple Sclerosis. Unlike traditional multi-step methods that isolate the intermediate Leflunomide, this guide presents a telescoped (one-pot) protocol . The process utilizes 5-methylisoxazole-4-carbonyl chloride as the starting material, coupled with 4-(trifluoromethyl)aniline , followed by an in-situ base-catalyzed ring opening.[1][2][3][4][5]

Key Technical Advantages:

-